molecular formula C15H13N B14124548 4-((2,4-Dimethylphenyl)ethynyl)pyridine

4-((2,4-Dimethylphenyl)ethynyl)pyridine

Cat. No.: B14124548
M. Wt: 207.27 g/mol
InChI Key: UAVBANHYZJHLOT-UHFFFAOYSA-N
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Description

4-((2,4-Dimethylphenyl)ethynyl)pyridine is an organic compound with the molecular formula C15H13N. It is characterized by a pyridine ring substituted at the 4-position with an ethynyl group attached to a 2,4-dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Dimethylphenyl)ethynyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of 2,4-dimethylphenyl with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst such as Pd(PPh3)4.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-((2,4-Dimethylphenyl)ethynyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

4-((2,4-Dimethylphenyl)ethynyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-((2,4-Dimethylphenyl)ethynyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the pyridine ring can coordinate with metal ions or hydrogen bond donors/acceptors. These interactions can modulate the activity of biological targets and influence various biochemical pathways .

Comparison with Similar Compounds

    4-((4-Bromophenyl)ethynyl)pyridine: Similar structure but with a bromine atom instead of methyl groups.

    4-((2,4-Dimethylphenyl)ethynyl)benzene: Lacks the pyridine ring, having a benzene ring instead.

Uniqueness: 4-((2,4-Dimethylphenyl)ethynyl)pyridine is unique due to the presence of both the ethynyl group and the 2,4-dimethylphenyl moiety, which confer specific electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

4-[2-(2,4-dimethylphenyl)ethynyl]pyridine

InChI

InChI=1S/C15H13N/c1-12-3-5-15(13(2)11-12)6-4-14-7-9-16-10-8-14/h3,5,7-11H,1-2H3

InChI Key

UAVBANHYZJHLOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#CC2=CC=NC=C2)C

Origin of Product

United States

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